![molecular formula C22H16F4N6O2 B607573 4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one CAS No. 1358715-18-0](/img/structure/B607573.png)
4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one
Overview
Description
The compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
Two procedures for the preparation of a similar compound, 6-(trifluoromethyl)pyridin-2(1H)-one, have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Scientific Research Applications
Ovarian Cancer Treatment
Fluzoparib has been approved in China for the treatment of ovarian cancer, including fallopian tube cancer or primary peritoneal cancer . It is particularly effective in patients with germline BRCA mutation who have undergone second-line or above chemotherapy .
Breast Cancer Treatment
Fluzoparib has shown promise in the treatment of triple-negative breast cancer (TNBC). A phase 1 trial of Fluzoparib in combination with apatinib showed acceptable safety and promising clinical activity in patients with advanced TNBC .
Prostate Cancer Treatment
Three trials are evaluating Fluzoparib in metastatic castration-resistant prostate cancer . The trials are investigating the efficacy of Fluzoparib as a first-line treatment, in combination therapy or monotherapy in patients who failed prior treatment .
Pancreatic Cancer Treatment
Phase II and III trials are investigating Fluzoparib for the treatment of pancreatic cancer . The results of these trials could potentially expand the applications of Fluzoparib in cancer treatment.
Lung Cancer Treatment
Fluzoparib is also being investigated for the treatment of lung cancer . The ongoing trials aim to determine the efficacy and safety of Fluzoparib in patients with this type of cancer.
DNA Repair Inhibition
Fluzoparib is a potent inhibitor of PARP1 enzyme activity, which plays a crucial role in DNA repair . By inhibiting this enzyme, Fluzoparib induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis . This mechanism of action is particularly effective in cancer cells deficient in homologous recombination repair .
Sensitization to Cytotoxic Drugs
Fluzoparib can sensitize both homologous recombination repair-deficient and proficient cells to cytotoxic drugs . This property makes Fluzoparib a valuable tool in combination therapies, enhancing the efficacy of other anticancer drugs.
Anti-Angiogenic Therapy
A phase 1 trial has shown that the combination of Fluzoparib and apatinib, a VEGFR2 inhibitor, is effective in treating advanced ovarian cancer and TNBC . This suggests that Fluzoparib could be used in anti-angiogenic therapy, a treatment strategy that inhibits the growth of new blood vessels needed by tumors to grow and metastasize .
Future Directions
properties
IUPAC Name |
4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N6O2/c23-16-6-5-12(10-17-13-3-1-2-4-14(13)19(33)29-28-17)9-15(16)20(34)31-7-8-32-18(11-31)27-21(30-32)22(24,25)26/h1-6,9H,7-8,10-11H2,(H,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGXCBHXFWBOTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(=N2)C(F)(F)F)CN1C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluzoparib | |
CAS RN |
1358715-18-0 | |
Record name | Fluzoparib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358715180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluzoparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15637 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FUZULOPARIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWF0ML1CK8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.